molecular formula C13H8ClNO2 B110193 Fluorene, 2-chloro-7-nitro- CAS No. 6939-05-5

Fluorene, 2-chloro-7-nitro-

Cat. No. B110193
CAS RN: 6939-05-5
M. Wt: 245.66 g/mol
InChI Key: HJFWZNLUJDRROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-nitro-9H-fluorene, also known as 2-Chloro-7-nitrofluorene, is a chemical compound with the molecular formula C13H8ClNO2 and a molecular weight of 245.66 . It is used for the calculation of solvent dipolarity and polarizability properties .


Synthesis Analysis

The synthesis of 2-chloro-7-nitro-9H-fluorene-based compounds involves the reaction of 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine with various aryl/heteroaryl aldehydes to afford the corresponding Schiff base intermediates . The target thiazolidinone and azetidinone analogues are derived from Schiff bases by their reactions with thioglycolic acid and chloroacetyl chloride, respectively .


Molecular Structure Analysis

The molecular structure of 2-Chloro-7-nitro-9H-fluorene is characterized by its Canonical SMILES: C1C2=C(C=CC(=C2)N+[O-])C3=C1C=C(C=C3)Cl . It has a topological polar surface area of 45.8Ų .


Chemical Reactions Analysis

The chemical reactions involving 2-chloro-7-nitro-9H-fluorene are complex. For instance, a fluorene degradation pathway has been proposed based on the identification of metabolic intermediates .


Physical And Chemical Properties Analysis

2-Chloro-7-nitro-9H-fluorene has a molecular weight of 245.66 and a molecular formula of C13H8ClNO2 . It is used for the calculation of solvent dipolarity and polarizability properties .

Safety And Hazards

2-Chloro-7-nitro-9H-fluorene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may form combustible dust concentrations in air . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of 2-chloro-7-nitro-9H-fluorene research could involve the design of new fluorine-containing diamine monomers with the goal of reducing charge transfer complex (CTC) interactions between neighboring chains in polyimides . This could potentially maintain the well-known thermal stability and flexibility generally associated with polyimides .

properties

IUPAC Name

2-chloro-7-nitro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFWZNLUJDRROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219498
Record name Fluorene, 2-chloro-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorene, 2-chloro-7-nitro-

CAS RN

6939-05-5
Record name 2-Chloro-7-nitrofluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6939-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorene, 2-chloro-7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUORENE, 2-CHLORO-7-NITRO-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluorene, 2-chloro-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.